(S)-1-Benzyl-3-bromo-piperidine
Overview
Description
(S)-1-Benzyl-3-bromo-piperidine: . This compound is characterized by the presence of a benzyl group attached to the first carbon and a bromine atom attached to the third carbon of the piperidine ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms (S and R).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-bromo-piperidine typically involves the following steps:
Benzyl Protection: The starting material, piperidine, is first benzyl-protected to form benzylpiperidine.
Bromination: The benzylpiperidine undergoes bromination at the 3-position to introduce the bromine atom, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
(S)-1-Benzyl-3-bromo-piperidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylpiperidine derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding piperidine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used in substitution reactions.
Major Products Formed:
Oxidation: Benzylpiperidine derivatives.
Reduction: Piperidine derivatives without the bromine atom.
Substitution: Piperidine derivatives with various functional groups.
Scientific Research Applications
(S)-1-Benzyl-3-bromo-piperidine: has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in the design and synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Benzyl-3-bromo-piperidine exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(S)-1-Benzyl-3-bromo-piperidine: is similar to other piperidine derivatives, but its unique feature is the presence of both a benzyl group and a bromine atom. Some similar compounds include:
1-Benzylpiperidine: Lacks the bromine atom.
3-Bromopiperidine: Lacks the benzyl group.
N-Benzyl-3-bromopiperidine: Similar structure but different stereochemistry.
Properties
IUPAC Name |
(3S)-1-benzyl-3-bromopiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKHYIGONDYCG-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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